![molecular formula C15H17NO B1269362 N-tert-butylnaphthalene-2-carboxamide CAS No. 82740-58-7](/img/structure/B1269362.png)
N-tert-butylnaphthalene-2-carboxamide
Overview
Description
N-tert-butylnaphthalene-2-carboxamide is a chemical compound with the CAS Number: 82740-58-7 and a linear formula of C15H17NO . It is used in scientific research and possesses versatile properties that make it applicable in various fields such as organic synthesis, drug development, and material science.
Molecular Structure Analysis
The molecular formula of N-tert-butylnaphthalene-2-carboxamide is C15H17NO . Its molecular weight is 227.3 . More detailed structural information or a 3D model is not provided in the available resources.Chemical Reactions Analysis
Specific chemical reactions involving N-tert-butylnaphthalene-2-carboxamide are not mentioned in the available resources . Its use in organic synthesis suggests that it may participate in various chemical reactions, but further details would require specific study or experimentation.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of N-tert-butylnaphthalene-2-carboxamide, such as its density, melting point, and boiling point, are not provided in the available resources .Scientific Research Applications
Organic Synthesis
“N-tert-butylnaphthalene-2-carboxamide” is used in organic synthesis . It’s involved in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .
Drug Development
The N-tert-butyl amide group, which includes “N-tert-butylnaphthalene-2-carboxamide”, is found in many drugs . For example, it’s present in finasteride, which is used to treat benign prostatic hyperplasia .
HIV Treatment
“N-tert-butylnaphthalene-2-carboxamide” is also related to the development of HIV treatment drugs . Nelfinavir, a protease inhibitor that contains the N-tert-butyl amide group, has been developed as a component in the treatment of HIV .
Neuroprotective Therapy
Another application of “N-tert-butylnaphthalene-2-carboxamide” is in neuroprotective therapy . CPI-1189, which contains the N-tert-butyl amide group and has antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .
Material Science
“N-tert-butylnaphthalene-2-carboxamide” possesses versatile properties that make it applicable in various fields such as material science. However, the specific applications in this field are not detailed in the sources.
Chemical Research
This compound is also used in chemical research due to its unique properties. It’s often used as a starting material or intermediate in the synthesis of other complex molecules.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.
Relevant Papers The available resources do not provide specific peer-reviewed papers related to N-tert-butylnaphthalene-2-carboxamide . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.
properties
IUPAC Name |
N-tert-butylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOLOZPACRWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349881 | |
Record name | N-tert-butylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82740-58-7 | |
Record name | N-tert-butylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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